4-(2,4-Dichloro-5-fluoro-phenyl)-thiazol-2-ylamine
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Overview
Description
4-(2,4-Dichloro-5-fluoro-phenyl)-thiazol-2-ylamine is a chemical compound with significant applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by the presence of a thiazole ring substituted with a 2,4-dichloro-5-fluorophenyl group and an amine group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-Dichloro-5-fluoro-phenyl)-thiazol-2-ylamine typically involves the reaction of 2,4-dichloro-5-fluoroacetophenone with thioamide under specific conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like ethanol. The mixture is refluxed for several hours to yield the desired thiazole derivative .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(2,4-Dichloro-5-fluoro-phenyl)-thiazol-2-ylamine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of halogen atoms.
Oxidation and Reduction: The thiazole ring can undergo oxidation and reduction reactions under appropriate conditions.
Condensation Reactions: The amine group can react with carbonyl compounds to form imines or amides.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution: Formation of substituted thiazole derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced thiazole derivatives.
Scientific Research Applications
4-(2,4-Dichloro-5-fluoro-phenyl)-thiazol-2-ylamine has a wide range of applications in scientific research:
Medicinal Chemistry: Used as a building block in the synthesis of pharmaceutical compounds with potential antimicrobial and anticancer properties.
Biological Studies: Investigated for its interactions with biological targets and its potential as a therapeutic agent.
Industrial Applications: Used in the synthesis of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 4-(2,4-Dichloro-5-fluoro-phenyl)-thiazol-2-ylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloro-5-fluoroacetophenone: A precursor in the synthesis of 4-(2,4-Dichloro-5-fluoro-phenyl)-thiazol-2-ylamine.
Thiazole Derivatives: Compounds with similar thiazole rings but different substituents.
Uniqueness
This compound is unique due to the presence of both halogenated phenyl and thiazole moieties, which confer specific chemical and biological properties. This combination makes it a valuable compound in various research and industrial applications.
Biological Activity
4-(2,4-Dichloro-5-fluoro-phenyl)-thiazol-2-ylamine is a synthetic compound that belongs to the class of thiazole derivatives. Thiazoles have garnered attention in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological contexts, and relevant case studies.
Chemical Structure and Properties
The compound features a thiazole ring substituted with a dichloro and fluorine group on the phenyl moiety. The presence of these halogen atoms is significant as they can influence the compound's lipophilicity and overall biological activity.
The biological activity of thiazole derivatives is often attributed to their ability to interact with various molecular targets. In the case of this compound, preliminary studies suggest several potential mechanisms:
- Cytotoxic Activity : Thiazole compounds have shown cytotoxic effects against various cancer cell lines. The structure-activity relationship (SAR) indicates that modifications in the thiazole ring can enhance anticancer properties. For instance, compounds with electron-donating groups at specific positions on the phenyl ring exhibit increased cytotoxicity .
- Antimicrobial Activity : Thiazole derivatives have demonstrated significant antimicrobial properties. Studies indicate that this compound exhibits potent antibacterial and antifungal activities comparable to established antibiotics .
Anticancer Activity
The compound has been tested against several cancer cell lines, showing varying degrees of effectiveness. The following table summarizes key findings from studies on its anticancer activity:
Cell Line | IC50 (µM) | Reference |
---|---|---|
A431 (epidermoid carcinoma) | 1.98 ± 1.22 | |
U251 (glioblastoma) | <10 | |
WM793 (melanoma) | <30 |
These results suggest that this compound is particularly effective against certain types of cancer cells.
Antimicrobial Activity
In antimicrobial studies, the compound showed promising results:
Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Staphylococcus aureus | 32 µg/mL | |
Escherichia coli | 16 µg/mL | |
Candida albicans | 64 µg/mL |
These findings indicate its potential as a therapeutic agent against bacterial and fungal infections.
Case Studies
A notable study investigated the efficacy of various thiazole derivatives including this compound in treating resistant strains of bacteria. The results indicated that this compound not only inhibited growth but also showed synergistic effects when combined with other antibiotics .
Another research focused on its anticancer properties revealed that the compound induced apoptosis in cancer cells through mitochondrial pathways, significantly decreasing cell viability in treated samples compared to controls .
Properties
IUPAC Name |
4-(2,4-dichloro-5-fluorophenyl)-1,3-thiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2FN2S/c10-5-2-6(11)7(12)1-4(5)8-3-15-9(13)14-8/h1-3H,(H2,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYLSGDNNXDLNED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)Cl)Cl)C2=CSC(=N2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2FN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.